N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride
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Overview
Description
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride typically involves the following steps:
Formation of the Inden-1-amine Core: This can be achieved through a series of reactions starting from indene, involving nitration, reduction, and amination.
Introduction of the Methoxyethyl Groups: The methoxyethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the imino group, converting it to an amine.
Substitution: The compound may participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Secondary amines.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: : It may serve as a ligand in the study of enzyme interactions or receptor binding studies.
Industry: : The compound could be used in the manufacture of specialty chemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, altering their activity. The methoxyethyl groups could play a role in modulating the compound’s lipophilicity and, consequently, its ability to cross cell membranes.
Comparison with Similar Compounds
Similar compounds might include other substituted indenamines or methoxyethyl derivatives. Compared to these, N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride may offer unique properties such as enhanced stability, specific binding affinities, or improved pharmacokinetic profiles.
List of Similar Compounds
- N-(2-Methoxyethyl)-inden-1-amine
- 3-(2-Methoxyethylimino)inden-1-amine
- N-(2-Methoxyethyl)-3-(2-methoxyethylimino)benzylamine
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-18-9-7-16-14-11-15(17-8-10-19-2)13-6-4-3-5-12(13)14;/h3-6,11,16H,7-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDKSQSGHZUCHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NCCOC)C2=CC=CC=C21.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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